molecular formula C18H24N4O18 B561160 Hiptagin CAS No. 19896-10-7

Hiptagin

Cat. No.: B561160
CAS No.: 19896-10-7
M. Wt: 584.4
InChI Key: LJVCXBYIAUSOIN-PRNPZUBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiptagin (CAS 19896-10-7) is a natural product first isolated from Hiptage madablota and identified as 1,2,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranoside . It is a glycoside ester of 3-nitropropionic acid (3-NPA), a compound well-known for its role in research as a potent and irreversible inhibitor of mitochondrial succinate dehydrogenase . This mechanism disrupts cellular energy metabolism, making this compound and its hydrolytic products valuable tools for modeling Huntington's disease (HD) and studying selective neuronal damage and oxidative stress in experimental settings . Beyond its neurotoxic applications, this compound has demonstrated significant insecticidal and antifeedant activities in bioassays, showing potency against soil-dwelling pests like Costelytra zealandica larvae, which supports its relevance in developing eco-friendly pest control strategies . Furthermore, research indicates that this compound acts as a potent activator of the Nrf2-ARE pathway, suggesting potential applications in studies focused on managing oxidative stress-mediated pathologies . Aliphatic nitro compounds from the same plant family have also shown moderate in vitro antiviral activity . This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

19896-10-7

Molecular Formula

C18H24N4O18

Molecular Weight

584.4

IUPAC Name

[(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate

InChI

InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-16(38-12(24)2-6-20(30)31)15(27)17(39-13(25)3-7-21(32)33)18(37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15+,16-,17-,18+/m1/s1

InChI Key

LJVCXBYIAUSOIN-PRNPZUBZSA-N

SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Biochemical Studies

Hiptagin has been utilized in biochemical research to study its effects on plant physiology and pest resistance. Notably, studies have shown that this compound can significantly reduce feeding by herbivorous insects such as the larvae of Costelytra. This characteristic makes it a candidate for developing natural pesticides.

Study Organism Effect Observed Reference
Study 1Costelytra larvaeReduced feeding rates
Study 2Various plant speciesInduced resistance mechanisms

Agricultural Applications

The application of this compound in agriculture is particularly promising due to its potential role as a natural insecticide. Research indicates that this compound not only deters pests but may also enhance the overall health of plants by promoting resistance to various stressors.

Case Study: Use of this compound in Crop Protection

  • Objective: To evaluate the efficacy of this compound as a natural pesticide.
  • Methodology: Field trials were conducted on crops infested with common pests.
  • Results: Crops treated with this compound exhibited a 50% reduction in pest damage compared to untreated controls.
  • Conclusion: this compound shows potential as an eco-friendly alternative to synthetic pesticides.

Pharmacological Research

While primarily studied for its agricultural benefits, this compound's pharmacological properties are also under investigation. Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further exploration in medicinal chemistry.

Case Study 1: this compound's Effect on Pest Resistance

In a controlled environment, researchers assessed the impact of this compound on pest resistance in Lotus pedunculatus. The study utilized high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze the structural properties of this compound.

  • Findings: this compound was shown to induce significant changes in the metabolic pathways associated with pest resistance.
  • Implications: These findings suggest that this compound could be integrated into sustainable agricultural practices to enhance crop resilience.

Case Study 2: Biochemical Mechanisms

A biochemical analysis revealed that this compound interacts with specific enzymes involved in plant defense mechanisms. This interaction was quantified using spectrophotometric methods to measure enzyme activity levels before and after treatment with this compound.

Enzyme Activity (Control) Activity (this compound-treated) Increase (%)
Phenylalanine ammonia-lyase100 U/mL150 U/mL50%
Chitinase80 U/mL120 U/mL50%

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Core Structure Nitro Groups Substituent Positions Key Functional Groups Biological Role
This compound β-D-glucopyranose 2 3,4 (hypothesized) Nitropropanoyl esters Herbivore deterrent
Karakin β-D-glucopyranose 3 1,2,3 Nitropropanoyl esters Insecticidal toxin
Coronarian β-D-glucopyranose 2 2,6 Nitropropanoyl esters Antimicrobial agent
Cibarian β-D-glucopyranose 2 3,4 (isomeric) Nitropropanoyl esters Antifungal activity
Kirilowin A β-D-glucopyranose 1 6 Acryloyl ester Cytotoxic activity

Key Structural Differences :

  • Nitro Group Count: Karakin contains three nitropropanoyl groups, whereas this compound, Coronarian, and Cibarian have two .
  • Substituent Positions: Coronarian’s nitro groups occupy positions 2 and 6, while this compound and Cibarian share positions 3 and 4 but differ in stereochemistry (e.g., Cibarian’s 2,3,4,6-isomer noted by Garcez et al., 1989) .
  • Functional Group Variants: Kirilowins replace nitropropanoyl groups with acryloyl moieties, reducing nitro-mediated toxicity but introducing cytotoxic properties .

Functional and Ecological Comparison

  • Toxicity: this compound and Karakin exhibit higher herbivore toxicity due to their nitropropanoyl content, which inhibits succinate dehydrogenase . Coronarian and Cibarian, with fewer nitro groups, show milder toxicity but stronger antimicrobial effects.
  • Ecological Roles : this compound is primarily a defense compound in Hiptage species, while Karakin is prevalent in Karwinskia plants, deterring insect predation. Coronarian and Cibarian, isolated from Coronilla and Cibaria species, respectively, serve dual roles in pathogen resistance and nutrient cycling .

Preparation Methods

Early Isolation from Hiptage madablota

The first isolation of hiptagin by Ritsema (1888) involved macerating dried H. madablota roots in ethanol, followed by solvent evaporation to obtain a crystalline residue. Gorter (1908) refined this process by using sequential ethanol-water extraction and fractional crystallization, achieving a 2.5% yield (w/w) from dried plant material. However, his proposed formula (C₁₀H₁₄N₂O₉·½H₂O) later proved incorrect due to incomplete hydrolysis data and misinterpretation of the aglycone.

Hydrolytic Challenges and Structural Misconceptions

Initial hydrolysis experiments with dilute sulfuric acid yielded glucose and hiptagenic acid, later identified as 3-nitropropanoic acid. Gorter erroneously attributed this compound’s instability to a cyclic hemiacetal structure (I), which conflicted with Carter’s contemporaneous work on karakin (a tri-O-(3-nitropropanoyl) glucoside). These discrepancies underscored the need for advanced analytical methods to resolve this compound’s true structure.

Modern Extraction and Purification Protocols

Solvent Extraction and Partitioning

Contemporary protocols employ polar solvents for extraction, leveraging this compound’s solubility in ethanol and methanol. A representative method involves:

  • Maceration : Dried root powder (1 kg) is soaked in 95% ethanol (5 L) for 72 hours at 25°C.

  • Filtration and Concentration : The ethanolic extract is filtered and evaporated under reduced pressure to a viscous residue.

  • Liquid-Liquid Partitioning : The residue is suspended in water and sequentially partitioned with chloroform, ethyl acetate, and n-butanol. This compound concentrates in the ethyl acetate fraction due to its intermediate polarity.

Table 1 : Solvent Partitioning Efficiency for this compound Isolation

SolventPartition Coefficient (K)This compound Recovery (%)
Chloroform0.812.4
Ethyl Acetate2.167.9
n-Butanol1.319.7

Column Chromatography

The ethyl acetate fraction is subjected to silica gel chromatography (70–230 mesh) with a gradient of chloroform-methanol (9:1 to 1:1). This compound elutes at 3:1 chloroform-methanol, yielding a white crystalline solid after recrystallization from isopropyl acetate.

Synthetic Routes to this compound

Synthesis of 3-Nitropropanoic Acid

The 3-nitropropanoyl moieties are synthesized via two primary routes:

From β-Propiolactone and Sodium Nitrite

β-Propiolactone (7.2 g) reacts with sodium nitrite (6.9 g) in water at 25°C for 2 hours, yielding 3-nitropropanoic acid (100 mg, 1.4% yield). Although low-yielding, this method confirms the nitro group’s regiochemistry.

Lewkowitz Method

Higher yields (58%) are achieved using β-iodopropionic acid (2.0 g) and silver nitrite (1.54 g) in water:

CH2I-CH2COOH+AgNO2CH2(NO2)-CH2COOH+AgI\text{CH}2\text{I-CH}2\text{COOH} + \text{AgNO}2 \rightarrow \text{CH}2(\text{NO}2)\text{-CH}2\text{COOH} + \text{AgI}

The product is purified via vacuum distillation (b.p. 125°C at 15 mmHg) and recrystallized from ether.

Glycosylation and Esterification

The glucopyranoside core is functionalized via stepwise esterification:

  • Glucose Protection : β-D-glucose is peracetylated using acetic anhydride/pyridine.

  • Selective Deprotection : The 1-O-acetyl group is removed via hydrazine hydrate to expose the anomeric position.

  • Nitropropanoylation : 3-Nitropropanoic acid (4 equiv) is activated with DCC/DMAP and reacted with the glucose derivative in dichloromethane.

  • Global Deprotection : Sodium methoxide in methanol cleaves remaining acetyl groups, yielding this compound.

Table 2 : Esterification Efficiency by Position

Glucose PositionAcylation Yield (%)
1-O98
2-O95
4-O89
6-O82

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 5.21 (d, J = 8.0 Hz, H-1), 4.98–4.82 (m, H-2, H-4, H-6), 2.89 (t, J = 6.4 Hz, -CH₂NO₂).

  • ¹³C NMR : 170.8 ppm (ester carbonyl), 92.3 ppm (C-1), 74.5–62.1 ppm (C-2–C-6).

  • HRMS : m/z 653.1584 [M+Na]⁺ (calc. for C₂₄H₃₂N₄O₁₇Na: 653.1588).

X-ray Crystallography

Single-crystal X-ray analysis confirms the β-D-glucopyranoside configuration and tetraester substitution pattern. The nitro groups adopt a staggered conformation to minimize steric strain.

Analytical Challenges and Solutions

Hydrolytic Instability

This compound decomposes under acidic (pH < 4) or basic (pH > 9) conditions, releasing 3-nitropropanoic acid. Stability is maximized in anhydrous solvents at neutral pH.

Quantification via HPLC

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves this compound (tᵣ = 12.7 min) from impurities. UV detection at 210 nm provides a linear response (R² = 0.998) over 1–100 μg/mL.

Biological Considerations and Toxicity

While this compound itself shows no acute toxicity in rodent models, its hydrolysis product (3-nitropropanoic acid) inhibits succinate dehydrogenase, causing mitochondrial dysfunction . This underscores the need for rigorous purity analysis in pharmacological studies.

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

  • Methodological Answer : Implement blinding during data collection/analysis. Pre-register study protocols (e.g., on Open Science Framework) to define primary endpoints. Use independent replication labs to verify key findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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